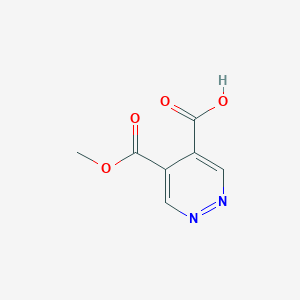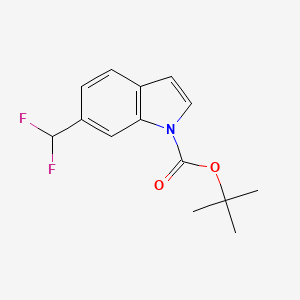![molecular formula C10H9NO3 B13686144 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals . This compound, in particular, has garnered attention due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be adapted to microwave conditions to improve yields and reaction times. The reaction typically proceeds through the formation of an intermediate iminium ion, which then cyclizes to form the oxazine ring.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the mild reaction conditions and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes could be feasible with further optimization.
Análisis De Reacciones Químicas
Types of Reactions:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can yield dihydro analogs, which may exhibit different biological properties.
Substitution: The methoxy and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro analogs.
Substitution: Functionalized oxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
The compound has shown potential as an antimicrobial agent, effective against bacteria such as Staphylococcus aureus and Escherichia coli . It also exhibits inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies .
Medicine:
Due to its biological activities, this compound is being explored for its potential use in drug development. Its antimicrobial properties make it a promising candidate for the treatment of infectious diseases .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as heat resistance and electronic applications .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin, through stoichiometric inactivation . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
2-Methyl-4H-3,1-benzoxazin-4-one: This compound shares a similar core structure but lacks the methoxy group.
4H-Benzo[d][1,3]oxazin-4-ones: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness:
5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-7-4-3-5-8(13-2)9(7)10(12)14-6/h3-5H,1-2H3 |
Clave InChI |
WIHCGGADTUJCJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)OC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)



![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)





